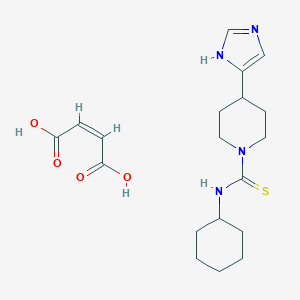![molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8](/img/structure/B122299.png)
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene, also known as MBOB, is a bicyclic compound that has been the subject of scientific research due to its unique chemical properties. The compound has a molecular weight of 142.22 g/mol and a chemical formula of C9H14O. MBOB is synthesized through a multistep process that involves the use of various reagents and catalysts.
作用機序
The mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is not well understood. However, studies have suggested that the compound may interact with cellular membranes and alter their properties. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been found to have a high affinity for lipid bilayers and may induce changes in membrane fluidity and permeability. The compound has also been shown to interact with proteins and enzymes, although the specific targets of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene are not known.
生化学的および生理学的効果
Studies have shown that 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has a range of biochemical and physiological effects. The compound has been found to have antioxidant properties and may protect cells from oxidative stress. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has also been shown to have anti-inflammatory effects and may reduce the production of pro-inflammatory cytokines. In addition, 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been found to have antiproliferative effects and may inhibit the growth of cancer cells. However, the specific mechanisms underlying these effects are not well understood.
実験室実験の利点と制限
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is also relatively inexpensive compared to other bicyclic compounds. However, there are also limitations to the use of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene in lab experiments. The compound has low solubility in water and may require the use of organic solvents for certain experiments. In addition, the mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is not well understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene research. One area of interest is the development of new synthetic methods for the compound. Researchers are also investigating the potential of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene as a drug delivery system and as a scaffold for the design of novel therapeutics. In addition, studies are being conducted to better understand the mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene and its potential applications in the fields of materials science and organic synthesis.
合成法
The synthesis of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene involves a multistep process that starts with the reaction of 2-methyl-2-butene with paraformaldehyde and acetic acid to form 2-methyl-5-(prop-2-en-1-yl)-1,3-dioxane. This intermediate is then treated with a Lewis acid catalyst, such as boron trifluoride etherate, to form 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene. The yield of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene can be improved by using a solvent system that includes a polar aprotic solvent, such as dimethyl sulfoxide, and a nonpolar solvent, such as hexane.
科学的研究の応用
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been the subject of scientific research due to its unique chemical properties. The compound has been found to have potential applications in the fields of organic synthesis, materials science, and medicinal chemistry. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been used as a starting material for the synthesis of other bicyclic compounds, such as 2-methylene-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene. The compound has also been used as a building block for the synthesis of functionalized polymers and dendrimers. In medicinal chemistry, 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been investigated for its potential as a drug delivery system and as a scaffold for the design of novel therapeutics.
特性
CAS番号 |
152562-66-8 |
|---|---|
製品名 |
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3 |
InChIキー |
KRZRTBOGNYILKU-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CC1CO2)C(C)C |
正規SMILES |
CC1=CCC2(CC1CO2)C(C)C |
同義語 |
6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



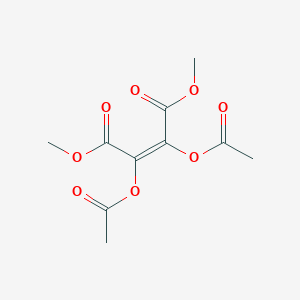
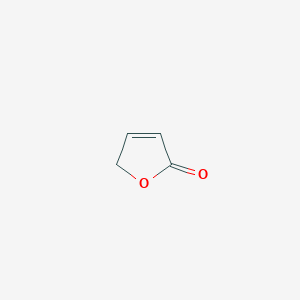

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)
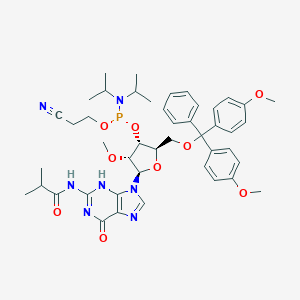
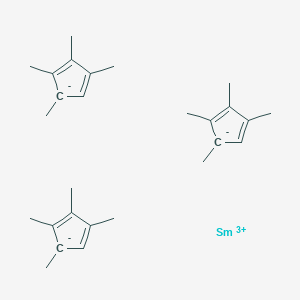
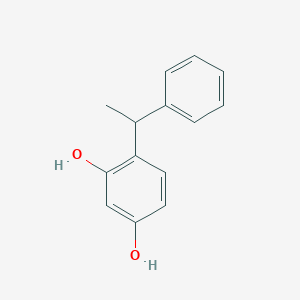
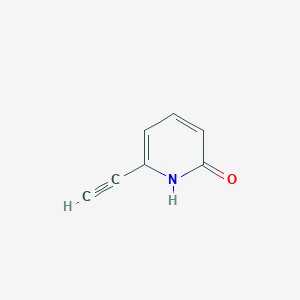
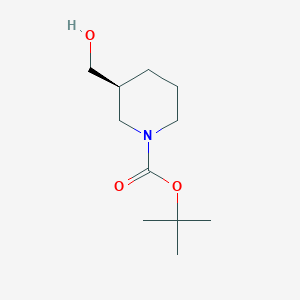
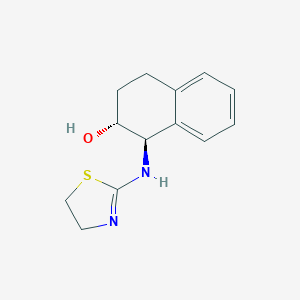
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

